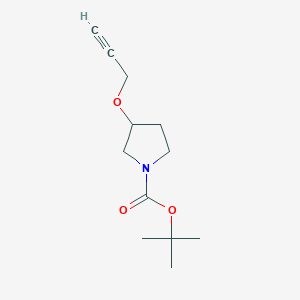

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a propargyl ether substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.21 . The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability during synthetic processes, while the propargyloxy group offers reactivity in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is primarily employed as a key intermediate in pharmaceutical research, particularly for modifying pharmacokinetic properties or introducing functional handles in drug candidates .

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLKTOYVLKNXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

General Synthetic Strategy

The preparation of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate generally involves two key steps:

- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of the propargyloxy substituent at the 3-position via nucleophilic substitution of a hydroxy group with propargyl bromide.

The synthetic route typically starts from a Boc-protected 3-hydroxypyrrolidine derivative, followed by alkylation with propargyl bromide in the presence of a strong base.

Detailed Synthetic Procedure

Starting Material Preparation

- Boc-Protected 4-Hydroxypyrrolidine-1-carboxylate is prepared by protecting 4-hydroxyproline with tert-butyl carbamate groups. For example, Boc-protected 4-hydroxyproline is suspended with benzyltriethylammonium chloride, potassium carbonate, and tert-butyl bromide in N,N-dimethylacetamide (DMA) at 55 °C for 21 hours, followed by extraction and purification to yield di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with an 83% yield.

Alkylation with Propargyl Bromide

- The hydroxyl group on the Boc-protected pyrrolidine is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (-25 °C).

- Propargyl bromide is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

- The reaction is quenched with methanol and brine, followed by extraction with dichloromethane (DCM), washing, drying, and concentration to afford the desired tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate.

Representative Reaction Scheme

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Boc protection of 4-hydroxyproline in DMA, K2CO3, TBBr, 55 °C, 21 h | 83 | Formation of di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate |

| 2 | NaH (base), DMF, -25 °C; propargyl bromide, room temp, overnight | 80-90 | Alkylation to introduce propargyloxy group |

Alternative Synthetic Routes and Variations

- In some protocols, the propargylation step is performed using different bases or solvents, such as sodium hydride in tetrahydrofuran (THF) or potassium carbonate in acetone, depending on substrate solubility and reactivity.

- The Boc group can be introduced either before or after the propargylation step, but protection prior to alkylation is preferred to avoid side reactions.

- The use of dry solvents and inert atmosphere (argon or nitrogen) is standard to prevent moisture-sensitive side reactions.

Purification and Characterization

- The crude product is typically purified by extraction and washing with brine, followed by drying over magnesium sulfate and concentration under reduced pressure.

- Further purification may involve column chromatography on silica gel using suitable eluents.

- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the compound.

Research Findings and Analysis

- The alkylation of Boc-protected hydroxy pyrrolidines with propargyl bromide is efficient, yielding high purity products suitable for further synthetic applications.

- The reaction conditions are mild, and the procedure is reproducible with yields commonly reported between 80-90%.

- The propargyloxy substituent introduced is compatible with subsequent click chemistry reactions, making this compound a valuable intermediate in complex molecule synthesis.

- Enantiopurity is preserved throughout the synthesis when starting from optically pure hydroxyproline derivatives, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting Material | Boc-protected 4-hydroxypyrrolidine derivatives |

| Key Reagents | Sodium hydride (NaH), propargyl bromide, DMF |

| Reaction Conditions | -25 °C to room temperature, overnight stirring |

| Solvents | DMF, DCM for extraction |

| Yield Range | 80-90% |

| Purification Methods | Extraction, drying, rotary evaporation, column chromatography |

| Characterization Techniques | ^1H NMR, ^13C NMR, mass spectrometry |

| Notes | Use of dry solvents and inert atmosphere recommended; enantiopurity maintained if starting from chiral precursors |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine-1-carboxylate scaffold is versatile, with modifications at the 3-position leading to diverse derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Features of Comparable Compounds

Chirality and Stereochemical Impact

Chirality is a critical factor in biological activity. While the target compound is specified as (3R) (), others like HB613 () are racemic (±-trans), which may necessitate resolution steps for enantiopure drug synthesis. The (3R,4S) configuration in highlights the role of stereochemistry in optimizing target engagement and reducing off-target effects.

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- CAS Number : 1213789-15-1

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 239.31 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a prop-2-yn-1-yloxy substituent.

Research indicates that tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various diseases including neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated .

- Neuroprotective Effects : There is evidence suggesting that this compound can protect neuronal cells against damage from amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

Neuroprotective Studies

A study published in Frontiers in Pharmacology demonstrated that tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate could significantly reduce neuronal cell death induced by Aβ exposure. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and the reduction of free radicals .

Antimicrobial Studies

In vitro assessments have indicated that the compound exhibits activity against certain bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition . Further studies are necessary to determine the exact pathways involved in its antimicrobial action.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves functionalization of the pyrrolidine ring. A key step is introducing the propargyl ether group via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl-protected pyrrolidine intermediates can undergo alkoxylation using propargyl bromide in the presence of a base (e.g., NaH) in anhydrous THF or DMF . Deprotection of the tert-butyl group (e.g., using trifluoroacetic acid in dichloromethane) may follow, with purification via column chromatography (hexane/EtOAC gradients) to isolate the product .

Q. How can the purity of this compound be verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC (≥97% purity threshold, using reverse-phase C18 columns and acetonitrile/water gradients) .

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and propargyl ether protons (~4.7 ppm, triplet) .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₉NO₃: 226.1443) .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Long-term stability tests indicate no degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 62% vs. 92% in similar protocols) be resolved?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst efficiency : Use of DMAP or TEA in stoichiometric vs. catalytic amounts .

- Solvent purity : Anhydrous dichloromethane (≤50 ppm H₂O) improves propargylation efficiency by reducing side reactions .

- Temperature control : Reactions at 0–20°C minimize thermal decomposition of intermediates .

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer : For enantiomerically pure derivatives:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) .

- Asymmetric catalysis : Employ Pd-catalyzed propargylation with chiral ligands (e.g., BINAP) to control stereochemistry at the propargyl ether position .

- Analytical validation : X-ray crystallography (via SHELXL ) or chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity .

Q. How can structural ambiguities in crystallographic data be resolved?

- Methodological Answer :

- Software tools : Use SHELX for refinement and Mercury for void analysis and packing similarity calculations.

- Data cross-validation : Compare experimental XRD data with DFT-optimized molecular geometries to identify outliers in bond lengths/angles .

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 97–102°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., EtOAc vs. hexane) can produce different crystalline forms .

- Impurity profiles : Residual solvents (e.g., DCM) lower observed melting points; rigorous drying (MgSO₄) and sublimation reduce this effect .

Q. How to interpret conflicting bioactivity results in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Propargyl group reactivity : The terminal alkyne may undergo click chemistry (e.g., CuAAC) in biological media, altering activity .

- Control experiments : Include propargyl-free analogs to isolate the contribution of the pyrrolidine scaffold .

- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation masking true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.